Cas no 932886-89-0 (6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)

6-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a specialized organic compound featuring a tetrahydrobenzothiophene core with a carboxylic acid functional group at the 3-position and a branched 2-methylbutan-2-yl substituent at the 6-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The carboxylic acid group allows for further derivatization, while the hydrophobic 2-methylbutan-2-yl moiety enhances lipophilicity, potentially improving bioavailability in drug design. Its rigid bicyclic framework offers stability, making it suitable for applications requiring controlled molecular interactions. The compound is typically synthesized under controlled conditions to ensure high purity and consistency.
6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid structure
932886-89-0 structure
Product Name:6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
CAS No:932886-89-0
MF:C14H20O2S
MW:252.372403144836
MDL:MFCD03419871
CID:4720341
PubChem ID:25218922
Update Time:2025-06-07

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid
    • 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
    • STK502384
    • BB 0260009
    • MDL: MFCD03419871
    • Inchi: 1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16)
    • InChI Key: WWUGTZPJDPJNHC-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)O)C2=C1CC(CC2)C(C)(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 301
  • Topological Polar Surface Area: 65.5

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 383.6±42.0 °C at 760 mmHg
  • Flash Point: 164.2±25.1 °C

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Security Information

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Pricemore >>

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Additional information on 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Comprehensive Overview of 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 932886-89-0)

The compound 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 932886-89-0) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its complex nomenclature reflects its intricate molecular architecture, which combines a tetrahydrobenzothiophene core with a carboxylic acid functional group and a 2-methylbutan-2-yl substituent. This combination of features makes it a versatile intermediate for the synthesis of biologically active compounds, particularly in the development of novel therapeutic agents.

In recent years, the demand for specialty chemicals like 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has surged, driven by advancements in drug discovery and precision medicine. Researchers are increasingly focusing on small molecule inhibitors and modulators that target specific pathways, and this compound's unique structure positions it as a valuable building block. Its CAS No. 932886-89-0 is frequently searched in scientific databases, underscoring its relevance in contemporary research.

One of the key applications of 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid lies in its potential role as a pharmacophore. The benzothiophene scaffold is known for its ability to interact with various biological targets, including enzymes and receptors. When combined with the carboxylic acid moiety, this compound exhibits enhanced binding affinity and selectivity, making it a promising candidate for the development of anti-inflammatory and neuroprotective agents. These properties align with current trends in addressing chronic diseases and age-related disorders, which are among the most searched health topics today.

From a synthetic chemistry perspective, the preparation of 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves multi-step organic transformations. The tetrahydrobenzothiophene core is typically constructed via cyclization reactions, followed by the introduction of the 2-methylbutan-2-yl group and the carboxylic acid functionality. Researchers often optimize these steps to improve yield and purity, as high-quality intermediates are critical for downstream applications. The compound's CAS No. 932886-89-0 serves as a unique identifier in patent literature and commercial catalogs, facilitating its procurement for laboratory use.

In the context of green chemistry and sustainability, there is growing interest in developing eco-friendly synthetic routes for compounds like 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. Reducing the use of hazardous reagents and minimizing waste generation are priorities for modern chemists. This aligns with broader societal concerns about environmental impact and sustainable practices, which are frequently discussed in scientific and public forums. The compound's potential for scalable and sustainable production makes it a topic of interest for both academia and industry.

Another area where 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid shows promise is in the field of material science. The benzothiophene derivatives are known for their electronic properties, and this compound could be explored for applications in organic semiconductors or photovoltaic materials. As the demand for renewable energy solutions grows, researchers are investigating new materials that can enhance the efficiency of solar cells and other energy-harvesting devices. The compound's structural features may contribute to these advancements, making it a subject of interdisciplinary research.

Quality control and analytical characterization are essential for ensuring the reliability of 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in research and industrial applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to verify its purity and structural integrity. These methods are critical for meeting regulatory standards and ensuring reproducibility in scientific studies. The compound's CAS No. 932886-89-0 is often referenced in analytical reports and certificates of analysis, providing a traceable link to its quality metrics.

In summary, 6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (CAS No. 932886-89-0) is a multifaceted compound with significant potential in pharmaceuticals, material science, and sustainable chemistry. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents and advanced materials. As scientific inquiry continues to evolve, this compound is likely to remain a focal point in innovative research, addressing some of the most pressing challenges in health and technology.

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